REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6](I)=[CH:5][CH:4]=1)[CH3:2].[CH3:10][Si:11]([C:14]#[CH:15])([CH3:13])[CH3:12]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu](I)I.C(N(CC)CC)C>[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([C:15]#[C:14][Si:11]([CH3:13])([CH3:12])[CH3:10])=[CH:5][CH:4]=1)[CH3:2] |^1:18,37|
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
0.314 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was magnetically stirred at ambient temperature for 18 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The thick dark brown mixture was filtered
|
Type
|
WASH
|
Details
|
washing the gray precipitate with hexanes
|
Type
|
CUSTOM
|
Details
|
The filtrate and washings were evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in hexanes
|
Type
|
CUSTOM
|
Details
|
the eluates evaporated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=C(C=C1)C#C[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |